molecular formula C17H19N7O2 B6533750 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one CAS No. 1058232-34-0

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one

Cat. No.: B6533750
CAS No.: 1058232-34-0
M. Wt: 353.4 g/mol
InChI Key: FSXWXORQQOFYNJ-UHFFFAOYSA-N
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Description

The compound “1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . This type of structure is of increasing interest in drug design and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazolopyrimidine core is a key feature, and the compound also contains a piperazine ring and a phenoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds with a triazolopyrimidine core often contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the interest in triazolopyrimidine derivatives in medicinal chemistry, this compound could be a promising candidate for further study .

Properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-12-18-16)24-9-7-23(8-10-24)14(25)11-26-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXWXORQQOFYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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